molecular formula C9H10N4 B2829201 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline CAS No. 361549-92-0

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B2829201
CAS No.: 361549-92-0
M. Wt: 174.207
InChI Key: HDHARNKHVMXBHA-UHFFFAOYSA-N
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Description

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with aniline in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One approach is the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole followed by nucleophilic substitution with aniline. This method addresses regioselectivity issues and can be performed on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-1,2,4-triazole
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid

Uniqueness

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both a triazole ring and an aniline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methyl-1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHARNKHVMXBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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